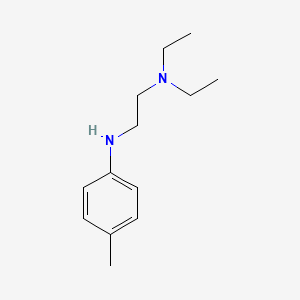

1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)-

Beschreibung

1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)- (CAS: 74474-30-9) is a substituted ethylenediamine derivative characterized by a diethyl group on one nitrogen atom and a 4-methylphenyl (p-tolyl) group on the adjacent nitrogen. Its molecular formula is inferred as C₁₃H₂₂N₂, with an approximate molecular weight of 206.33 g/mol (based on structural analogs). This compound’s asymmetrical substitution pattern distinguishes it from simpler ethylenediamine derivatives, conferring unique steric and electronic properties relevant to coordination chemistry, catalysis, and pharmaceutical synthesis .

Eigenschaften

CAS-Nummer |

74474-30-9 |

|---|---|

Molekularformel |

C13H22N2 |

Molekulargewicht |

206.33 g/mol |

IUPAC-Name |

N',N'-diethyl-N-(4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C13H22N2/c1-4-15(5-2)11-10-14-13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 |

InChI-Schlüssel |

ADZBRDJEAIKGFR-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCNC1=CC=C(C=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 1,2-Ethandiamin, N,N-Diethyl-N’-(4-Methylphenyl)- beinhaltet typischerweise die Reaktion von Ethylendiamin mit Diethylamin und 4-Methylphenylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Natriumhydroxid oder Kaliumcarbonat durchgeführt. Das Reaktionsgemisch wird auf eine bestimmte Temperatur, typischerweise etwa 60-80 °C, erhitzt und mehrere Stunden lang gerührt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt sicherzustellen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 1,2-Ethandiamin, N,N-Diethyl-N’-(4-Methylphenyl)- mit kontinuierlichen Durchflussreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsparameter wie Temperatur, Druck und Verweilzeit, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysetechniken stellt eine gleichbleibende Qualität sicher und minimiert das Risiko von Kontaminationen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2-Ethandiamin, N,N-Diethyl-N’-(4-Methylphenyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Aminoxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung sekundärer Amine führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen mit halogenierten Verbindungen eingehen, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; Reaktionsbedingungenwässriges Medium, Raumtemperatur bis 50 °C.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionsbedingungenwasserfreies Lösungsmittel (z. B. Tetrahydrofuran), niedrige Temperatur (0-25 °C).

Substitution: Halogenierte Verbindungen (z. B. Alkylhalogenide, Arylhalogenide); Reaktionsbedingungenorganisches Lösungsmittel (z. B. Dichlormethan), Vorhandensein einer Base (z. B. Triethylamin), Raumtemperatur bis 60 °C.

Wichtigste gebildete Produkte

Oxidation: Aminoxide

Reduktion: Sekundäre Amine

Substitution: Verschiedene substituierte Derivate, abhängig von der verwendeten halogenierten Verbindung

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,2-Ethandiamin, N,N-Diethyl-N’-(4-Methylphenyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In der Koordinationschemie fungiert die Verbindung als zweizähniger Ligand, der stabile Komplexe mit Metallionen bildet. Diese Komplexe können verschiedene organische Reaktionen katalysieren, indem sie den Elektronen- oder Protonentransfer erleichtern. In biologischen Systemen kann die Verbindung mit Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu spezifischen physiologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. In coordination chemistry, the compound acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can catalyze various organic reactions by facilitating the transfer of electrons or protons. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Key Observations:

- Steric Effects : The diethyl-p-tolyl substitution in the target compound introduces moderate steric bulk compared to the fully aryl-substituted N,N′-Di-p-tolyl-ethane-1,2-diamine (MW 240.35) . This bulk may reduce solubility in polar solvents but enhance compatibility with organic matrices.

- Electronic Effects : The 4-methylphenyl group is electron-donating, increasing the electron density on the adjacent nitrogen compared to the electron-withdrawing 4-chlorophenyl analog . This difference influences reactivity in nucleophilic substitutions or coordination chemistry.

- Polarity : The methoxy-substituted analog (CAS 89687-26-3) has higher polarity (MW 222.33, with O) , likely leading to better aqueous solubility than the target compound.

Thermodynamic and Physical Properties

- Vapor Pressure : The tetramethyl analog (CAS 110-18-9) exhibits a vapor pressure of 202.66 kPa at 413.06 K , suggesting that bulkier substituents (e.g., diethyl, p-tolyl) in the target compound would lower volatility.

- Boiling Points : Aryl-substituted diamines (e.g., N,N′-bis(phenylmethyl)-, CAS 140-28-3) have higher boiling points (~468 K) compared to alkyl-substituted derivatives due to increased molecular weight and π-π interactions.

Biologische Aktivität

1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)- is a compound of increasing interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)- can be represented by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 206.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against common bacterial strains, it demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive bacteria.

- Effective against : Staphylococcus aureus and Streptococcus pneumoniae.

Table 1 summarizes the antimicrobial activity of 1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)- against selected pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

| Escherichia coli | 128 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:

- HeLa Cells : Exhibited a dose-dependent reduction in cell viability with IC50 values around 50 µM.

- MCF-7 Cells : Showed significant apoptosis induction at concentrations above 25 µM.

The biological activity of 1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)- is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : The compound may modulate receptor activity related to apoptosis pathways in cancer cells.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of ethanediamine compounds. The study highlighted that derivatives with a phenyl group exhibited enhanced activity compared to their alkyl counterparts.

Study 2: Cancer Cell Line Testing

Another investigation published in Cancer Research focused on the anticancer properties of N,N-diethyl-N'-(4-methylphenyl)-. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in HeLa cells, leading to oxidative stress and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.